(S)-benzoin

Overview

Description

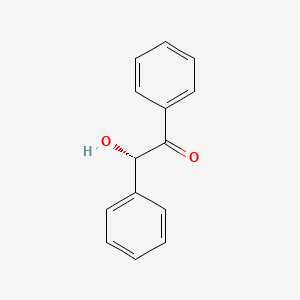

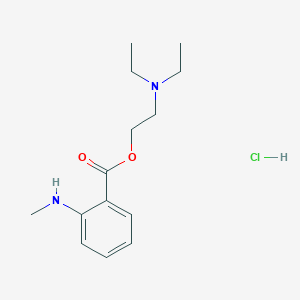

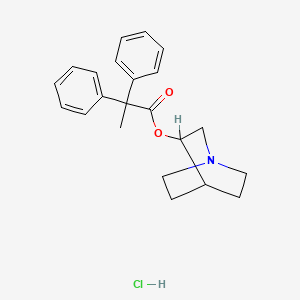

(S)-benzoin is a benzoin. It is an enantiomer of a (R)-benzoin.

Scientific Research Applications

Synthesis Optimization in Supercritical Carbon Dioxide

(S)-benzoin, a chiral α-hydroxy ketone, is crucial for synthesizing biologically active compounds. Its enantioselective synthesis in supercritical carbon dioxide (SCCO2) was optimized using response surface methodology (RSM), focusing on temperature, pressure, and pH. The optimal conditions yielded an enantiomeric excess (ee) of 62% for R-benzoin and 80% for S-benzoin, highlighting its potential in the pharmaceutical and chemical industries (Çelebi et al., 2008).

Photocatalytic Synthesis from Benzyl Alcohol

An innovative approach for benzoin synthesis from benzyl alcohol was achieved using potassium-modified g-C3N4 photocatalyst. This process, driven by light, showcases a selective oxidation and C-C coupling, yielding a 97% selectivity for benzoin. It emphasizes benzoin's role in green chemistry and the design of sustainable, non-toxic catalysts for chemical industry applications (Sun et al., 2018).

Antimicrobial and Anticancer Applications

The antimicrobial and anticancer potential of silver nanoparticles (AgNPs) synthesized using benzoin gum water extract was explored. These AgNPs displayed promising activity against various pathogens and showed strong cytotoxicity towards human cancer cells. They also exhibited anti-biofilm activity, underlining the potential of benzoin-derived AgNPs in biomedicine (Du et al., 2016).

Reduced Graphene Oxide Nanocomposites

Benzoin was used as a reducing agent for producing reduced graphene oxide nanosheets and gold-reduced graphene oxide nanocomposite. This research demonstrated the feasibility of using benzoin in large-scale production of nanomaterials with applications in dye removal and as a peroxidase-like catalyst, highlighting its potential in environmental and biochemical applications (Dutta et al., 2013).

Properties

IUPAC Name |

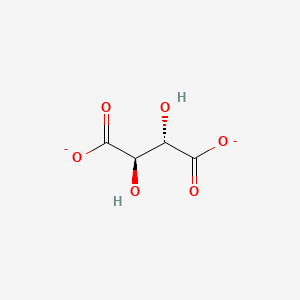

(2S)-2-hydroxy-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAOCJYIOMOJEB-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5928-67-6 | |

| Record name | Benzoin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZOIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG0X2899M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (S)-benzoin?

A1: The molecular formula of this compound is C14H12O2, and its molecular weight is 212.24 g/mol.

Q2: Are there any unique spectroscopic characteristics of this compound?

A2: Yes, this compound exhibits unique vibrational circular dichroism (VCD) spectral features, particularly in the O-H stretching region. These features are useful for chiral detection in techniques like high-performance liquid chromatography (HPLC). []

Q3: How does the chirality of this compound influence its interactions?

A3: The (S)-enantiomer of benzoin exhibits distinct interactions with chiral selectors compared to its (R)-counterpart. This is evident in its separation on chiral stationary phases like Chiralcel OD-RH columns during HPLC analysis. [] Additionally, certain enzymes demonstrate enantioselectivity, preferentially interacting with and transforming one enantiomer over the other. [, ]

Q4: Can this compound be synthesized enantioselectively?

A4: Absolutely! Several enzymatic methods enable the enantioselective synthesis of this compound.

- Kinetic Resolution: Lipase TL from Pseudomonas stutzeri selectively catalyzes the transesterification of this compound, enabling its separation from the racemic mixture. []

- Deracemization: Aureobasidium pullulans strains DSM 14940 and DSM 14941 can convert racemic benzoin into this compound with high enantiomeric purity. []

- Asymmetric Reduction: Bacillus cereus strain Tim-r01 expresses a benzil reductase that stereospecifically reduces benzil to this compound. [] Talaromyces flavus also demonstrates pH-dependent selectivity, producing this compound at pH 5.0. []

- Direct Asymmetric Synthesis: A tailor-made chimeric thiamine diphosphate-dependent enzyme enables the direct synthesis of various (S)-benzoins from aromatic aldehydes with excellent enantiomeric excess (>99%). [, , ]

Q5: Does this compound participate in any notable catalytic reactions?

A5: this compound can be a substrate in benzaldehyde lyase (BAL)-catalyzed reactions. For example, BAL facilitates the reaction of this compound with formaldehyde, yielding this compound and 2-hydroxy-1-arylethan-1-one through C-C bond cleavage and formation. [] BAL can also catalyze a trans-benzoin condensation reaction where this compound acts as a donor molecule, reacting with an acceptor like benzyloxyacetaldehyde to yield unsymmetrical benzoin derivatives. []

Q6: How stable is this compound under various conditions?

A6: The stability of this compound can be influenced by several factors. For instance, this compound butyrate, produced via enzymatic kinetic resolution, retains high enantiomeric purity (>98%) even after five reaction cycles, highlighting the stability of this derivative under the reaction conditions. [] Additionally, the stability of benzoin extracts from Styrax benzoin can be enhanced through the addition of cosolvents like propylene glycol, polyethylene glycol, and triethanolamine. [, ]

Q7: How does the solubility of this compound impact its applications?

A7: The solubility of this compound in various media is crucial for its applications. While it's readily soluble in organic solvents, aqueous solubility can be limited. Techniques like the use of surfactants, specifically a mixture of Tween 80 and Span 80 at an optimal hydrophilic-lipophilic balance (HLB) value of 12.7, can enhance the solubility and stability of this compound extracts, expanding their potential applications. []

Q8: Have computational methods been applied to study this compound?

A8: Yes, computational techniques have provided valuable insights into this compound interactions. Molecular dynamics (MD) simulations, coupled with Monte Carlo (MC) methods, have been instrumental in understanding the enantioselective binding of this compound to chiral stationary phases like amylose tris[(S)-α-methylbenzylcarbamate] (AS). [] These simulations, along with infrared spectroscopy, suggest that specific hydrogen bonding and π-π interactions govern this enantioselective recognition. []

Q9: Does this compound exhibit any notable biological activities?

A9: While specific biological activities of this compound are not extensively detailed within the provided research, its significance lies in its role as a valuable chiral building block in the synthesis of various bioactive compounds. For example, it serves as a key intermediate in synthesizing pharmaceuticals and other biologically active molecules. [, ]

Q10: What are the primary applications of this compound?

A10: this compound holds significant value in various fields:

- Pharmaceutical Industry: this compound serves as a crucial chiral starting material in synthesizing numerous pharmaceuticals. Its enantiomeric purity is crucial for the desired biological activity and safety of these drugs. [, ]

- Asymmetric Synthesis: The enantiopure nature of this compound makes it a valuable chiral auxiliary and building block in asymmetric synthesis, facilitating the creation of other chiral molecules with defined stereochemistry. []

- Material Science: Benzoin, derived from Styrax benzoin resin, finds use in material science, particularly in 3D printing applications. When incorporated into oleo-gum-resin filaments for fused deposition modeling (FDM) 3D printing, benzoin contributes to the bioactive potential of these materials, inhibiting the growth of microorganisms like Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. []

Q11: Is the production and use of this compound associated with any environmental concerns?

A11: While this compound itself hasn't been directly linked to specific environmental concerns in the provided research, the extraction of benzoin resin from Styrax benzoin trees necessitates careful consideration. Sustainable harvesting practices and the development of alternative production methods, such as microbial synthesis, can mitigate the ecological impact associated with resin extraction. [, ]

Q12: Are there any initiatives focused on the sustainable production of this compound?

A12: Research on the sustainable cultivation of Styrax benzoin, particularly in regions like Sumatra, Indonesia, aims to ensure the continuous supply of benzoin resin while minimizing environmental impact. Efforts are focused on identifying superior mother plants with desirable traits, like high resin yield and cinnamic acid content, for vegetative propagation. [] This approach ensures the preservation of genetic diversity and promotes sustainable harvesting practices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1217496.png)

![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl [(1s,2r)-1-Benzyl-2-Hydroxy-3-{isobutyl[(4-Methoxyphenyl)sulfonyl]amino}propyl]carbamate](/img/structure/B1217511.png)